molecular formula C7H2Cl3NO4 B1448721 Trichloropyridine-3,5-dicarboxylic acid CAS No. 35592-95-1

Trichloropyridine-3,5-dicarboxylic acid

Cat. No.: B1448721
CAS No.: 35592-95-1
M. Wt: 270.4 g/mol
InChI Key: HVBUPKJCSNMDEO-UHFFFAOYSA-N
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Description

Trichloropyridine-3,5-dicarboxylic acid is a chemical compound with the molecular formula C7H2Cl3NO4 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of three chlorine atoms and two carboxylic acid groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichloropyridine-3,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the chlorination of pyridine-3,5-dicarboxylic acid. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce chlorine atoms at the desired positions on the pyridine ring. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Trichloropyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The carboxylic acid groups can be oxidized to form corresponding carboxylates or reduced to form alcohols or aldehydes.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include amino, thio, or alkoxy derivatives of the original compound.

    Oxidation Products: Carboxylates or carbonyl compounds.

    Reduction Products: Alcohols or aldehydes.

Scientific Research Applications

Trichloropyridine-3,5-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and polymers.

Mechanism of Action

The mechanism of action of trichloropyridine-3,5-dicarboxylic acid depends on its specific application. In coordination chemistry, the compound acts as a ligand, binding to metal ions through its nitrogen and carboxylate groups. This interaction can influence the electronic properties and reactivity of the metal center. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3,5-dicarboxylic acid: Lacks the chlorine atoms, making it less reactive in substitution reactions.

    2,4,6-Trichloropyridine: Contains three chlorine atoms but lacks carboxylic acid groups, limiting its applications in coordination chemistry.

    Trichloropyridine-2,6-dicarboxylic acid: Similar structure but different positioning of carboxylic acid groups, affecting its reactivity and binding properties.

Uniqueness

Trichloropyridine-3,5-dicarboxylic acid is unique due to the combination of chlorine atoms and carboxylic acid groups on the pyridine ring. This structural arrangement provides a balance of reactivity and stability, making it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

2,4,6-trichloropyridine-3,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3NO4/c8-3-1(6(12)13)4(9)11-5(10)2(3)7(14)15/h(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBUPKJCSNMDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1Cl)Cl)C(=O)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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